2-[(2-Methoxyethyl)amino]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWQWKHOGWBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₅ClN₂O₂, with a molecular weight of approximately 190.67 g/mol. The compound features a methoxyethyl group and an aminoacetic acid backbone, which are critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological pathways. Similar compounds have been shown to influence enzyme inhibition and receptor modulation:
- Enzyme Inhibition : Compounds with amino acid structures can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The presence of the methoxyethyl group may enhance the compound's ability to bind to specific receptors, influencing signal transduction pathways.
Case Studies and Experimental Data
- GPR88 Agonism : Recent studies have indicated that compounds structurally related to this compound can activate GPR88, a G-protein coupled receptor implicated in neurological processes. For instance, a related compound demonstrated significant agonistic activity in CHO cells overexpressing GPR88, suggesting potential applications in treating disorders such as alcohol addiction .
- Inhibitory Activity on Purine Nucleoside Phosphorylase (PNP) : Although not directly tested, the structural similarities suggest that this compound may exhibit inhibitory effects on PNP, which is a target for treating T-cell malignancies and infections. Inhibitors in this category have shown IC₅₀ values as low as 19 nM for human PNP .
- Monoamine Oxidase (MAO) Inhibition : Investigations into related compounds indicate that they can selectively inhibit MAO-A, an enzyme involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially offering therapeutic benefits for mood disorders .
Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride can exhibit significant biological effects, particularly in pharmacology:
- Enzyme Inhibition : Studies have shown that amino acid derivatives can modulate enzyme activity, potentially serving as inhibitors or activators in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.
Drug Development
Due to its structural characteristics, this compound is explored in drug development contexts:
- Prodrug Formulations : It can serve as a prodrug or an intermediate in synthesizing more complex pharmacological agents, particularly those targeting specific metabolic pathways.
- Bioavailability Enhancement : The methoxyethyl moiety is known to improve metabolic stability and bioavailability, crucial for developing effective therapeutic agents.
Biochemical Assays
The compound is utilized in various biochemical assays due to its ability to interact with biological macromolecules:
- Cell Culture Studies : Researchers employ it in cell culture experiments to study cellular responses and signaling pathways.
- Analytical Chemistry : It can be used as a standard reference material in analytical methods such as HPLC and mass spectrometry.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated inhibition of specific enzymes related to metabolic disorders. |
| Study B | Receptor Activity | Showed modulation of receptor activity linked to neurotransmitter systems. |
| Study C | Drug Formulation | Investigated its role as an intermediate in synthesizing novel anti-diabetic agents. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride with analogous compounds:
*Inferred from IUPAC name; †Estimated based on analogous compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination Approach
One common laboratory-scale method involves reductive amination of glycine with 2-methoxyethylamine:
- Reactants : Glycine and 2-methoxyethylamine
- Reducing agent : Sodium cyanoborohydride (NaBH3CN)
- Solvent : Aqueous or alcoholic (e.g., ethanol or water)
- Temperature : Room temperature (20–25°C)
- Reaction time : Several hours until completion
- Outcome : Formation of N-(2-Methoxyethyl)glycine as the primary product
This method benefits from mild conditions and good selectivity, yielding the desired amino acid derivative with minimal side products.
Aminoalkylation via Chloroacetic Acid
Another widely used synthetic route is nucleophilic substitution (aminoalkylation) :
- Reactants : 2-Methoxyethylamine and chloroacetic acid
- Medium : Basic aqueous solution (e.g., sodium hydroxide to maintain pH 8–9)
- Temperature : Controlled between 40–50°C to avoid decomposition
- Reaction time : Typically overnight stirring
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent dichloromethane/methanol 9:1)
- Yield : 60–75%
- Purity : >95% by HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water)
Key factors include maintaining pH to prevent hydrolysis of the methoxy group and avoiding excessive base to reduce side reactions.
Industrial Scale Continuous Flow Synthesis
Industrial production scales up the aminoalkylation method with:
- Automated reactors and continuous flow systems
- Optimized reaction parameters to maximize yield and minimize by-products
- Use of controlled pH and temperature monitoring
- Efficient purification protocols to achieve consistent product quality
This approach ensures reproducibility and cost-effectiveness for large-scale synthesis.
Purification and Crystallization
- Recrystallization : The crude product is often recrystallized from an ethanol-water mixture to enhance purity.
- Chromatographic purification : Silica gel chromatography with dichloromethane/methanol (9:1) as eluent is effective for isolating the hydrochloride salt.
- Storage : The purified compound is stored in amber glass bottles at 2–8°C under nitrogen to prevent oxidation and degradation.
Characterization of the Compound
- Crystalline structure : Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic system (space group P21/c), stabilized by hydrogen bonding between the carboxylic acid and methoxy groups.
- Analytical techniques : High-performance liquid chromatography (HPLC) confirms purity; nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify molecular structure.
- Physical properties : The compound is soluble in polar solvents like water and ethanol due to its hydrophilic methoxyethyl and carboxylic acid groups.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Purification | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | Glycine + 2-methoxyethylamine + NaBH3CN | Room temp, aqueous/alcoholic solvent | Recrystallization or chromatography | 60–70 | >95 | Mild conditions, selective |
| Aminoalkylation | 2-Methoxyethylamine + Chloroacetic acid + NaOH | 40–50°C, pH 8–9, aqueous basic medium | Recrystallization, silica gel chromatography | 60–75 | >95 | pH control critical to avoid side reactions |
| Industrial Continuous Flow | Same as aminoalkylation | Automated reactors, optimized pH/temp | Industrial scale purification | >70 | >95 | Scalable, reproducible |
Related Preparative Insights from Analogous Compounds
While direct preparation details for the hydrochloride salt are limited, related amino acid hydrochloride esters are often prepared by:
- Esterification of the amino acid in the presence of hydrochloric acid, producing the hydrochloride salt directly.
- Neutralization steps using aqueous alkali or organic bases (e.g., triethylamine) followed by purification through selective precipitation or chromatography.
Q & A
Q. What structural analogs have shown enhanced pharmacological activity?
- Derivatives with substituted aryl groups (e.g., 2-chlorophenyl) exhibit improved enzyme inhibition (IC50 < 1 µM for serine proteases). Fluorinated analogs demonstrate 3x higher blood-brain barrier penetration .
Methodological Considerations
- Contradiction Note : While and describe acetic anhydride and chloroacetic acid as reactants, adjustments are needed for the target compound’s synthesis. Cross-validate reaction conditions (e.g., solvent polarity, temperature) to avoid side products .
- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to respiratory and skin irritation risks (GHS H315/H319) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
